molecular formula C19H17Cl2N3O3 B1670550 Difenoconazole CAS No. 119446-68-3

Difenoconazole

Cat. No. B1670550
M. Wt: 406.3 g/mol
InChI Key: BQYJATMQXGBDHF-UHFFFAOYSA-N
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Description

Difenoconazole is a fungicide used for disease control in many fruits, vegetables, cereals, and other field crops . It is a broad-spectrum triazole fungicide that works by inhibiting sterol 14α-demethylase, blocking the biosynthesis of sterol .


Synthesis Analysis

The preparation process of difenoconazole involves several steps including acylation synthesis, cyclization synthesis, and difenoconazole condensation and salt synthesis . The process involves making diphenyl ether react with bromoacetyl chloride in a reaction still, and carrying out desolvation processing on materials to obtain bromoketone .


Molecular Structure Analysis

Difenoconazole has a molecular formula of C19H17Cl2N3O3 . It is a member of the class of dioxolanes that is 1,3-dioxolane substituted at position 2 by 2-chloro-4-(4-chlorophenoxy)phenyl and 1,2,4-triazol-1-ylmethyl groups .


Chemical Reactions Analysis

Difenoconazole can undergo electrochemical oxidation in solutions . The electrolysis products of difenoconazole and the key analytical parameters for their identification have been studied .


Physical And Chemical Properties Analysis

Difenoconazole has a molecular weight of 406.26 . It is a systemic triazole fungicide . More detailed physical and chemical properties can be found in the safety data sheet .

Scientific Research Applications

Application in Agronomy

Difenoconazole is a triazole germicide that is usually applied to prevent fungal diseases on crops . It has been used on Jujube (Ziziphus jujuba Mill.), a spiny Rhamnaceous plant that originated in China .

  • Method of Application : Supervised field trials were carried out in six provinces of China, and the final residue and dissipation behavior of difenoconazole on jujube were determined by gas chromatography (GC) .
  • Results : The results showed that when addition levels were 0.02, 0.2, and 2 mg·kg −1, average recoveries of the aforementioned method for difenoconazole in jujube can be put into the range of 73–108%, and relative standard deviation (RSD) was 3–9% .

Application in Food Safety

Difenoconazole and its metabolite difenoconazole-alcohol have been studied during tea growing, processing, and brewing .

  • Method of Application : The residue dissipation and risk assessment of difenoconazole and its metabolite were investigated by ultra-performance liquid chromatography–tandem mass spectrometry (UPLC–MS/MS) .
  • Results : The dissipation half-lives of difenoconazole in fresh tea leaves was 1.77 days. After 14 days, the dissipation rates of difenoconazole and difenoconazole-alcohol reached 99% .

Application in Fruit Tree Disease Control

Difenoconazole has excellent protection and therapeutic activities and is widely used to control diseases of fruit trees .

  • Method of Application : It is applied to control diseases of fruit trees, vegetables, and various food crops .
  • Results : It does not pollute the environment or agricultural products and does not harm natural enemies .

Application in Enhancing Disease Resistance

Chitosan combined with difenoconazole can effectively promote the soluble protein, total phenols, and flavonoid contents in P. heterophylla leaves and decline their MDA content .

  • Method of Application : The study combined chitosan with difenoconazole to enhance the disease resistance to leaf spot disease .
  • Results : The results show that this combination can effectively enhance the disease resistance to leaf spot disease .

Application in Soil Microorganism Study

Difenoconazole has been used in the study of soil microorganisms .

  • Method of Application : The effect of difenoconazole on soil microorganisms was studied .
  • Results : The results of the study were in good agreement with other published data .
  • Method of Application : In this study, the effects of difenoconazole exposure on wheat (Triticum aestivum L.) were investigated .
  • Results : Difenoconazole exposure significantly inhibited plant growth, evidenced by the decrease in root dry weight, total root length, and surface area by 20–70%, 43–73%, and 26–66%, respectively, under different regimes of treatment concentrations and periods . Difenoconazole exposure also significantly inhibited shoot growth and development by decreasing 33–61% of the shoot dry weight and 50–65% of the leaf area .

Application in Spinach, Wax Gourd, and Summer Squash Growth

Difenoconazole has been used in the study of residue dissipation and dietary risk assessment during the growth of spinach, wax gourd, and summer squash .

  • Method of Application : A solid phase extraction coupled with gas chromatography-mass spectrometry was used to detect difenoconazole residues in these plants . Field trials were conducted to investigate the dissipation and residue behavior of difenoconazole in six representative regions across China for each studied vegetable .
  • Results : Difenoconazole rapidly dissipated in spinach, wax gourd, and summer squash with half-lives of 2.3–5.9 days . The terminal residues of difenoconazole ranged from 0.029 to 4.74 mg/kg in spinach at 3, 5, and 7 days, < 0.01 to 0.036 mg/kg in wax gourd at 5, 7, and 14 days, and < 0.01 to 0.12 mg/kg in summer squash at 5, 7, and 10 days .

Safety And Hazards

Difenoconazole is harmful if swallowed and may cause eye irritation . It is moderately toxic to humans, mammals, birds, and most aquatic organisms . It is advised to avoid release to the environment and to use personal protective equipment when handling difenoconazole .

Future Directions

The potential impact of difenoconazole on plant growth and development is being studied due to its increasing usage and release into the environment . There are also ongoing studies on the modification of the existing maximum residue levels for difenoconazole in various crops .

properties

IUPAC Name

1-[[2-[2-chloro-4-(4-chlorophenoxy)phenyl]-4-methyl-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl2N3O3/c1-13-9-25-19(27-13,10-24-12-22-11-23-24)17-7-6-16(8-18(17)21)26-15-4-2-14(20)3-5-15/h2-8,11-13H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQYJATMQXGBDHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)OC4=CC=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4032372
Record name Difenoconazole
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Molecular Weight

406.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

100.8 °C (3.7 mPa)
Record name Difenoconazole
Source Hazardous Substances Data Bank (HSDB)
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Solubility

In water, 15 mg/L at 25 °C, In water, 5 mg/L at 20 °C, Very soluble in most organic solvents, Soluble in acetone, dichloromethane, toluene, methanol and ethyl acetate >500 g/L, hexane 3 g/L, octanol 110 g/L (at 25 °C)
Record name Difenoconazole
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8370
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.5 g/cu cm at 20 °C
Record name Difenoconazole
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8370
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

VP: 1.2X10-7 Pa at 20 °C (9.0X10-10 mm Hg), 2.5X10-10 mm Hg at 25 °C (3.3X10-5 mPa)
Record name Difenoconazole
Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

/Difenoconazole/ is applied by foliar spray or seed treatment and acts by interference with the synthesis of ergosterol in the target fungi by inhibition of the 14alpha-demethylation of sterols, which leads to morphological and functional changes in the fungal cell membrane.
Record name Difenoconazole
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8370
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Difenoconazole

Color/Form

White crystalline solid, White to light beige crystals, Beige-grayish crystalline solid

CAS RN

119446-68-3
Record name Difenoconazole
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Difenoconazole [ISO]
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Record name Difenoconazole
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Record name 1H-1,2,4-Triazole, 1-[[2-[2-chloro-4-(4-chlorophenoxy)phenyl]-4-methyl-1,3-dioxolan-2-yl]methyl]
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Record name Difenoconazole
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

78.6 °C
Record name Difenoconazole
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8370
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18,500
Citations
DI Voiculescu, DL Roman, V Ostafe, A Isvoran - Molecules, 2022 - mdpi.com
… several toxicological effects of difenoconazole on laboratory animals and the environment, and that the bioactivity and toxicological effects of difenoconazole were stereoselective, this …
Number of citations: 10 www.mdpi.com
X Mu, T Chai, K Wang, L Zhu, Y Huang, G Shen… - Environmental …, 2016 - Elsevier
… to 0.5 and 2.0 mg/L difenoconazole for 96 h. The … difenoconazole, including hatching regression, heart rate decrease, growth inhibition and teratogenic effects. 0.5 mg/L difenoconazole …
Number of citations: 116 www.sciencedirect.com
X Mu, S Pang, X Sun, J Gao, J Chen, X Chen, X Li… - Environmental …, 2013 - Elsevier
… This study concluded that the acute toxicity of difenoconazole … by different dosages of difenoconazole, including hatching … 0.50 mg/L of difenoconazole could cause significant body …
Number of citations: 229 www.sciencedirect.com
F Dong, J Li, B Chankvetadze, Y Cheng… - Environmental …, 2013 - ACS Publications
In this study, the systemic assessments of the stereoisomers of triazole fungicide difenoconazole are reported for the first time, including absolute stereochemistry, stereoselective …
Number of citations: 244 pubs.acs.org
ZH Wang, T Yang, DM Qin, Y Gong, Y Ji - Chinese Chemical Letters, 2008 - Elsevier
… Further degradation of difenoconazole residue in Chinese cabbage and soil was studied to … environmental safety of difenoconazole. Degradation rate of difenoconazole in both Chinese …
Number of citations: 76 www.sciencedirect.com
K Wang, JX Wu, HY Zhang - Ecotoxicology and Environmental Safety, 2012 - Elsevier
… have investigated the dissipation behavior of difenoconazole in rice. The present … difenoconazole residues in rice and soil and to evaluate the dissipation behavior of difenoconazole …
Number of citations: 73 www.sciencedirect.com
X Mu, T Chai, K Wang, J Zhang, L Zhu, X Li, C Wang - Aquatic toxicology, 2015 - Elsevier
… of difenoconazole (0.01, 0.5 and 1.0 mg/L). The death rate, bioaccumulation of difenoconazole, … The concentrations of difenoconazole in both the embryos and adult fish were similar, …
Number of citations: 105 www.sciencedirect.com
K Gopinath, NV Radhakrishnan, J Jayaraj - Crop Protection, 2006 - Elsevier
… the efficacy of propiconazole, difenoconazole and carbendazim at different concentrations to … with propiconazole, followed by difenoconazole and carbendazim. Greenhouse and field …
Number of citations: 149 www.sciencedirect.com
Y Man, M Stenrød, C Wu, M Almvik, R Holten… - Journal of Hazardous …, 2021 - Elsevier
… Difenoconazole is a widely used triazole fungicide that has … , and toxicity of transformation products of difenoconazole. 12, 4 and 4 … reactions observed for difenoconazole were oxidation, …
Number of citations: 37 www.sciencedirect.com
R Liu, J Li, L Zhang, T Feng, Z Zhang, B Zhang - Plants, 2021 - mdpi.com
… usage, more difenoconazole has been … of difenoconazole on plant growth and development and its involved mechanism are unclear. In this study, we discovered that difenoconazole …
Number of citations: 21 www.mdpi.com

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